molecular formula C11H10N2O B8363181 1-(8-Amino-quinolin-7-yl)-ethanone

1-(8-Amino-quinolin-7-yl)-ethanone

Cat. No. B8363181
M. Wt: 186.21 g/mol
InChI Key: CIOPPRSFIRPRTR-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 27 general procedure 68, 1-(8-nitro-quinolin-7-yl)-ethanol 409 (200 mg, 1.06 mmol), MnO2 (925 mg, 10.63 mmol) and DCM (5 ml) gave the title compound (150 mg, 78%) which was used in the next step without further purification.
Name
1-(8-nitro-quinolin-7-yl)-ethanol
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
925 mg
Type
catalyst
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:5]([CH:14]([OH:16])[CH3:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2)([O-])=O>O=[Mn]=O.C(Cl)Cl>[NH2:1][C:4]1[C:5]([C:14](=[O:16])[CH3:15])=[CH:6][CH:7]=[C:8]2[C:13]=1[N:12]=[CH:11][CH:10]=[CH:9]2

Inputs

Step One
Name
1-(8-nitro-quinolin-7-yl)-ethanol
Quantity
200 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=CC=C2C=CC=NC12)C(C)O
Step Two
Name
Quantity
925 mg
Type
catalyst
Smiles
O=[Mn]=O
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=CC=C2C=CC=NC12)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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